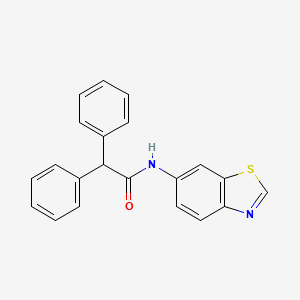

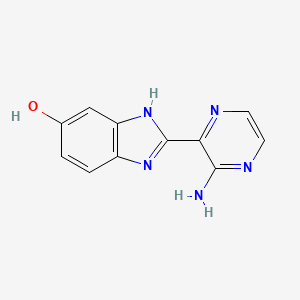

![molecular formula C13H10N4O3S B2594324 2-[(4-oxo-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetic acid CAS No. 850911-54-5](/img/structure/B2594324.png)

2-[(4-oxo-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-[(4-oxo-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetic acid” is a heterocyclic compound that incorporates the pyrazolo[3,4-d]pyrimidin-4-one moiety . It has been used as a key intermediate for the synthesis of polyfunctionally substituted heterocycles . These heterocycles include pyrazoles, pyridine, tetrazole, thiazoles, thiophenes, and chromene .

Synthesis Analysis

The compound has been synthesized using 2-(4-Oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile as the key intermediate . This intermediate was used to synthesize a series of polyfunctionally substituted heterocycles . The synthetic strategies adopted for the synthesis of the intermediates and target compounds are depicted in the referenced paper .Molecular Structure Analysis

The molecular structure of the compound includes a pyrazolo[3,4-d]pyrimidin-4-one moiety . This moiety is a nitrogen-based hetero-aromatic ring structure . The compound also includes a phenyl group and a sulfanyl acetic acid group .Chemical Reactions Analysis

The compound has been involved in reactions to synthesize polyfunctionally substituted heterocycles . These reactions involve the use of the compound as a key intermediate .Scientific Research Applications

- Pyrazolo[3,4-b]pyridines have shown promise as potential anticancer agents. Researchers have explored their inhibitory effects on cancer cell growth and metastasis . Further studies could focus on specific cancer types and mechanisms of action.

- The sulfanyl group in the structure suggests potential anti-inflammatory properties. Investigating its impact on inflammatory pathways, such as NF-κB or COX-2, could be valuable .

- Researchers have synthesized carboxamide derivatives from related 5-aminopyrazoles and evaluated them against fungal strains . Exploring the antifungal potential of our compound could be worthwhile.

- Pyrazolo[3,4-b]pyridines may inhibit enzymes like succinate dehydrogenase. Investigating their binding affinity and specificity for various enzymes could lead to drug development .

- Given the structural resemblance to purine bases (adenine and guanine), our compound might act as a kinase inhibitor. Screening against specific kinases involved in diseases (e.g., kinases related to cancer or neurodegenerative disorders) is essential .

Anticancer Agents

Anti-Inflammatory Activity

Antifungal Compounds

Enzyme Inhibition

Kinase Inhibitors

Antiviral Properties

Mechanism of Action

While the specific mechanism of action of this compound is not mentioned in the retrieved papers, compounds with similar structures have shown various biological and pharmacological activities . For instance, pyrazolopyrimidinones, being purine analogs, have shown antibacterial, antiproliferative, CNS modulating, antiviral, antifungal, anticancer, and anti-inflammatory activities .

Future Directions

properties

IUPAC Name |

2-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O3S/c18-10(19)7-21-13-15-11-9(12(20)16-13)6-14-17(11)8-4-2-1-3-5-8/h1-6H,7H2,(H,18,19)(H,15,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLZMJCQSDUEKAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

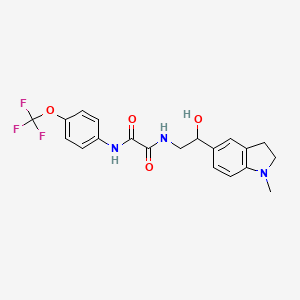

![7-(4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2594241.png)

![2-Chloro-6-fluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide](/img/structure/B2594245.png)

![ethyl (3R,4aR,9aS)-2,3,4,4a,9,9a-hexahydroindeno[2,1-b][1,4]oxazine-3-carboxylate](/img/structure/B2594248.png)

![5-Methoxyspiro[2.3]hexan-1-amine hydrochloride](/img/structure/B2594252.png)

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide](/img/structure/B2594254.png)

![2-(2,4-dichlorophenoxy)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B2594261.png)

![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxamide](/img/structure/B2594263.png)

![(5Z)-5-[(4-heptylphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2594264.png)